molecular formula C15H24N2O2 B1317411 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine CAS No. 928001-37-0

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine

Cat. No.: B1317411
CAS No.: 928001-37-0
M. Wt: 264.36 g/mol
InChI Key: FTTDACXCHIKBRA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a piperidine ring attached to a phenyl ring substituted with two methoxy groups at the 2 and 4 positions

Scientific Research Applications

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures exhibit biological activity by intercalating into DNA .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the presence of the piperidine ring and methoxy groups, it could be interesting to explore its potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 2,4-dimethoxybenzaldehyde, through the reaction of 2,4-dimethoxyphenol with suitable reagents.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with piperidine and an appropriate alkylating agent, such as ethyl bromide, under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines or thiols.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethoxy-phenyl)-vinyl-1-ethyl-pyridinium iodide: A stilbazolium derivative with applications in nonlinear optical materials.

    2,4-Dimethoxyacetophenone: A related compound with similar methoxy substitutions on the phenyl ring.

Uniqueness

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is unique due to the presence of both the piperidine ring and the dimethoxy-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-18-12-6-7-13(15(10-12)19-2)14(11-16)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTDACXCHIKBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)N2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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